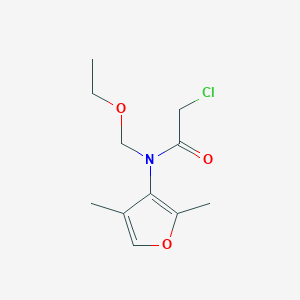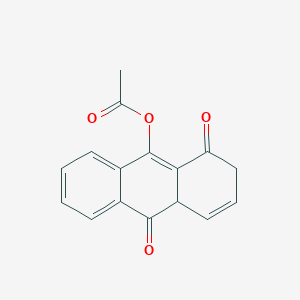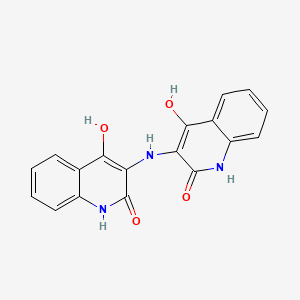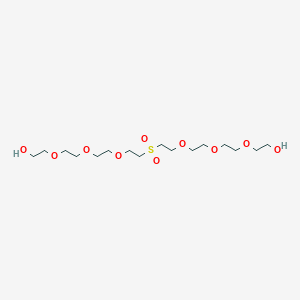
2-But-3-enylidene-1-methylpyrrolidine;perchloric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-But-3-enylidene-1-methylpyrrolidine;perchloric acid: is a chemical compound that combines a pyrrolidine derivative with perchloric acid. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. Perchloric acid is a strong acid and oxidizing agent, often used in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-enylidene-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with an appropriate butenylidene precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, distillation, and crystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially due to the presence of perchloric acid.
Reduction: Reduction reactions may be less common but can be achieved under specific conditions.
Substitution: The pyrrolidine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Perchloric acid itself acts as a strong oxidizing agent.
Reducing Agents: Hydrogen gas or metal hydrides can be used for reduction reactions.
Catalysts: Transition metal catalysts may be employed for various reactions.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield oxidized derivatives of the pyrrolidine ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: In biological research, derivatives of pyrrolidine are studied for their potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Pyrrolidine derivatives are explored for their potential use in drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-But-3-enylidene-1-methylpyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can interact with biological macromolecules, influencing their activity and leading to various biological effects. The presence of perchloric acid may enhance the compound’s reactivity and ability to participate in redox reactions.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog without the butenylidene group.
1-Methylpyrrolidine: Lacks the butenylidene group but shares the pyrrolidine core.
2-But-3-yn-1-yl-1-methylpyrrolidine: A similar compound with an alkyne group instead of the butenylidene group.
Uniqueness: The presence of both the butenylidene group and perchloric acid makes 2-But-3-enylidene-1-methylpyrrolidine unique in its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and biological activities.
Propriétés
Numéro CAS |
89862-84-0 |
|---|---|
Formule moléculaire |
C9H16ClNO4 |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
2-but-3-enylidene-1-methylpyrrolidine;perchloric acid |
InChI |
InChI=1S/C9H15N.ClHO4/c1-3-4-6-9-7-5-8-10(9)2;2-1(3,4)5/h3,6H,1,4-5,7-8H2,2H3;(H,2,3,4,5) |
Clé InChI |
SXOHIXBSHLSQHN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1=CCC=C.OCl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-2-[(4-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14394519.png)
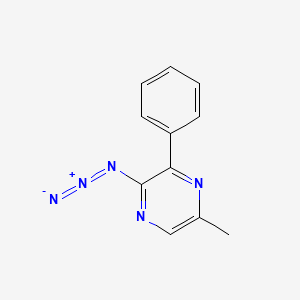
![1,3-Dioxotetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-6-yl benzoate](/img/structure/B14394535.png)
![(1R,6R)-3-(Naphthalen-1-yl)-6-[(propan-2-yl)amino]cyclohex-2-en-1-ol](/img/structure/B14394545.png)
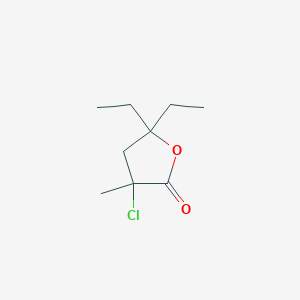
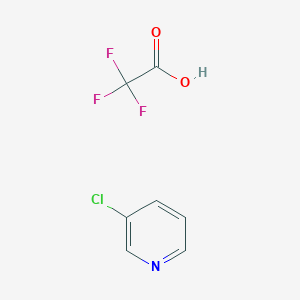
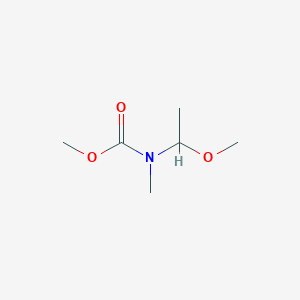

![6-Oxo-5-phenyl-6lambda~5~-pyrido[2,3-d]pyridazine](/img/structure/B14394594.png)

